1-Chloro-3-(2-chloroethoxy)propane
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Overview
Description
1-Chloro-3-(2-chloroethoxy)propane is an organic compound with the molecular formula C5H10Cl2O. It is a colorless to almost colorless liquid with a mild odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(2-chloroethoxy)propane can be synthesized through the reaction of 1-chloro-2-propanol with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 1-chloro-2-propanol with 2-chloroethanol in large-scale reactors. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-chloroethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The primary products are alkenes, which can further undergo additional reactions.
Scientific Research Applications
1-Chloro-3-(2-chloroethoxy)propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-chloroethoxy)propane involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-propoxyethane: Similar in structure but with different reactivity and applications.
2-Chloroethylpropyl ether: Another related compound with distinct chemical properties and uses.
Uniqueness
1-Chloro-3-(2-chloroethoxy)propane is unique due to its dual chlorine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C5H10Cl2O |
---|---|
Molecular Weight |
157.04 g/mol |
IUPAC Name |
1-chloro-3-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O/c6-2-1-4-8-5-3-7/h1-5H2 |
InChI Key |
BSNQVJYYACQGQW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCCl)CCl |
Origin of Product |
United States |
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